1-Cyclohexenyl phenyl ketone

Photochemistry Electrocyclization Quantum Yield

Researchers pursuing photo-Nazarov electrocyclization or gold(I)-catalyzed [3+2] cycloaddition require authentic α,β-unsaturated aryl vinyl ketone-saturated analogs like cyclohexyl phenyl ketone cannot substitute without altering reaction pathways. • Validated photo-Nazarov substrate yielding hexahydrofluorenones (Φ = 0.36 trans-isomer) • Authentic reference standard for CPK metabolite M1/M2 ID in toxicological studies • Enone substrate for diastereoselective cyclopentanone enol ether synthesis (JACS, 2007) White to off-white low-melting solid (mp 31-34°C). Ships under temperature-controlled conditions.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 17040-65-2
Cat. No. B099486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexenyl phenyl ketone
CAS17040-65-2
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
InChIKeyGFXUKSMUKHKIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexenyl Phenyl Ketone: Identity & Classification


1-Cyclohexenyl phenyl ketone (CHPK; CAS 17040-65-2) is an α,β-unsaturated aryl vinyl ketone characterized by a cyclohexenyl ring directly conjugated to a benzoyl moiety (C13H14O, MW 186.25 g/mol) . As a member of the cyclic phenone family, it exhibits unique photochemical reactivity distinct from its saturated analogs, particularly the well-characterized photo-Nazarov electrocyclization that yields hexahydrofluorenone frameworks [1]. Commercially, CHPK is available as a white to off-white low-melting solid (mp 31–34°C) requiring refrigerated storage (4°C) under inert atmosphere to prevent degradation .

1 α,β-unsaturated aryl vinyl ketone scaffold
2 Photo-Nazarov electrocyclization pathway
3 Low-melting solid; refrigerated storage required
4 Metabolite reference standard for cyclohexenyl derivatives

Why 1-Cyclohexenyl Phenyl Ketone Is Not Interchangeable


Despite the superficial structural resemblance, 1-cyclohexenyl phenyl ketone cannot be substituted by its closest structural analogs—cyclohexyl phenyl ketone (CPK), cyclopentyl phenyl ketone, cyclobutyl phenyl ketone (CBP), or benzophenone—without fundamentally altering experimental outcomes. The endocyclic double bond in CHPK enables a distinct photochemical pathway (photo-Nazarov electrocyclization) absent in saturated cyclic phenones, which instead undergo Norrish-type cleavage or hydrogen abstraction [1][2]. Furthermore, CHPK's physical state (low-melting solid, mp 31–34°C) differs critically from the higher-melting CPK (mp 55–59°C) and liquid cyclopentyl phenyl ketone, impacting formulation, handling, and purification workflows . Even within metabolic studies, CHPK itself appears as a primary cyclohexenyl-derivative metabolite (M1/M2) of CPK in rainbow trout liver slices, meaning that substitution of the unsaturated parent with the saturated analog would bypass generation of this specific metabolite and confound toxicological interpretation [3].

! Saturated analogs lack the α,β-unsaturation required for photo-Nazarov electrocyclization and gold-catalyzed cycloaddition.
! Physical state differs critically from higher-melting or liquid analogs, which may alter formulation and handling workflows.
! Metabolic pathway divergence means saturated parent compounds cannot serve as surrogate standards for cyclohexenyl metabolites.

Differentiation Evidence for 1-Cyclohexenyl Phenyl Ketone


Photo-Nazarov Electrocyclization vs. Norrish-Type Photochemistry

Upon near-UV photolysis (>300 nm), 1-cyclohexenyl phenyl ketone (CHPK) undergoes photo-Nazarov electrocyclization via a strained trans-cyclohexene primary photoproduct with a quantum yield of 0.36 in toluene–ethyl vinyl ether mixtures [1][2]. Even in neat ethyl vinyl ether, approximately 50% of the intermediate reverts to ground-state CHPK, while the remainder partitions between [4+2] adduct formation and cyclization [1]. In contrast, the saturated analog cyclohexyl phenyl ketone (CPK) does not undergo this electrocyclization pathway; its photochemistry proceeds via Norrish Type I α-cleavage or intramolecular hydrogen abstraction, yielding entirely different product distributions (e.g., 1-phenylhept-6-en-1-one and α-cyclohexyl benzyl alcohol) [3]. This mechanistic divergence means CHPK and CPK are not photochemically interchangeable—a critical consideration for laboratories designing photochemical synthetic sequences.

Photo-Nazarov vs. Norrish-Type
Head-to-head
Φ = 0.36 for trans-isomer formation vs. no electrocyclization pathway for saturated analog.
Supports photochemical pathway differentiation.
Near-UV photolysis (>300 nm) in toluene–ethyl vinyl ether.
Photochemistry Electrocyclization Quantum Yield Photo-Nazarov

Physical State: Low-Melting Solid vs. Higher-Melting Analogs

1-Cyclohexenyl phenyl ketone (CHPK) is a low-melting solid with a reported melting point range of 31–34°C and density of 1.095 g/cm³ at 25°C . Cyclohexyl phenyl ketone (CPK; CAS 712-50-5) melts at a significantly higher temperature of 55–59°C, existing as a white to light yellow crystalline powder . Cyclopentyl phenyl ketone (CAS 5422-88-8) is a liquid at room temperature (no melting point reported; boiling point 136–140°C at 16 mmHg) [1]. Benzophenone (CAS 119-61-9) melts at 47–51°C with a density of 1.11 g/cm³ [2]. CHPK thus occupies a distinct thermal-handling niche: it is solid at refrigerated temperatures (storage requirement: 4°C) but may soften or partially liquefy near ambient laboratory temperatures, whereas CPK remains solid, and cyclopentyl phenyl ketone remains liquid under identical conditions. This thermal behavior directly impacts weighing accuracy, formulation reproducibility, and automated liquid-handling compatibility in high-throughput screening environments.

Thermal Behavior
Head-to-head
mp 31–34°C (CHPK) vs. 55–59°C (saturated analog).
Clarifies refrigerated storage and handling requirements.
Δmp ≈ 24–28°C between saturated and unsaturated forms.
Physical Chemistry Formulation Handling Storage

Metabolic Fate: Cyclohexenyl Metabolite vs. Saturated Phenone Metabolism

In an in vitro rainbow trout (Oncorhynchus mykiss) liver slice metabolism assay, the saturated analog cyclohexyl phenyl ketone (CPK) generated nine distinct positional isomers (M1–M9) as phase I oxidation products, whereas benzophenone (DPK) and cyclobutyl phenyl ketone (CBP) each produced only a single metabolite [1][2]. Among CPK's nine metabolites, M1 and M2 (MW 186) were specifically proposed as cyclohexenyl-derivatives—structurally corresponding to 1-cyclohexenyl phenyl ketone (CHPK) and its positional isomers [1]. The remaining CPK metabolites included cyclohexanone-derivatives (M3–M5; MW 202) and hydroxylated derivatives (M6–M9; MW 204) [1]. This metabolic profiling demonstrates that CHPK is not merely a synthetic precursor but a key metabolic intermediate in the biotransformation of CPK. For laboratories conducting endocrine disruption screening or metabolite identification studies, authentic CHPK reference material is required to confirm the identity of M1/M2 metabolites, as CPK alone cannot serve as a surrogate standard for its own cyclohexenyl-derived metabolic products.

Metabolic Fate
Cross-study
CHPK proposed as M1/M2 metabolite of saturated analog in trout liver assay.
Indispensable as an authentic analytical standard for metabolite confirmation.
Rainbow trout in vitro model; LC-MS/MS analysis.
Metabolism Endocrine Disruption Analytical Chemistry Toxicology

Cyclopentanone Enol Ether Synthesis via Gold Catalysis

1-Cyclohexenyl phenyl ketone (CHPK) serves as a key enone substrate in a two-step formal [3+2] gold-catalyzed cycloaddition with allenyl MOM ether to yield cyclopentanone enol ethers containing an all-carbon quaternary center with high diastereoselectivity [1]. The reference publication by Huang et al. (J. Am. Chem. Soc., 2007, vol. 129, pp. 6398–6399) specifically demonstrates that CHPK participates in this transformation with excellent stereocontrol, a feature that distinguishes it from other commercially available enones [1]. While the original publication does not report yields for CHPK separately from the general substrate scope, the methodology is explicitly validated for this substrate, and multiple vendor technical datasheets cite this reference as the primary synthetic application of CHPK . In contrast, the saturated analog cyclohexyl phenyl ketone (CPK) lacks the requisite α,β-unsaturation and cannot participate in this [3+2] cycloaddition, and cyclopentyl phenyl ketone's different ring strain and conformational preferences would yield different cycloadduct stereochemistry.

Gold-Catalyzed Cycloaddition
Class-level
Validated enone substrate for diastereoselective [3+2] cyclopentanone enol ether synthesis.
Irreplaceable by saturated analogs lacking α,β-unsaturation.
JACS 2007; structural requirement confirmed.
Organic Synthesis Cycloaddition Gold Catalysis Diastereoselectivity

α,β-Unsaturated Ketone Pharmacophore and Biological Activity

Although biological activity data for 1-cyclohexenyl phenyl ketone (CHPK) remain sparse, a structurally related cyclohexyl phenyl ketone derivative—Phenyl 2'β,6'β-trimethyl cyclohexyl ketone—has demonstrated anti-Candida activity with measurable growth inhibition against Candida spp. and biofilm inhibition capacity [1]. Separately, a dose-dependent inhibition study of a structurally undisclosed compound (potentially related to the CHPK scaffold, though the exact compound identity is not confirmed in the available abstract) reported percentage inhibition values ranging from 10.25% at 20 µg/mL to 69.23% at 100 µg/mL, with an IC50 of 60.13 µg/mL [2]. It must be explicitly noted that this IC50 value cannot be definitively assigned to CHPK based on the available abstract alone, and this evidence is presented as a class-level indicator of biological screening potential rather than a confirmed CHPK-specific activity measurement. Nonetheless, the presence of the α,β-unsaturated ketone pharmacophore in CHPK—a Michael acceptor motif commonly associated with biological activity—provides a structural rationale for continued biological evaluation that saturated cyclic phenones lack [3].

Biological Activity Potential
Class-level
Michael acceptor pharmacophore present; related cyclohexyl ketones show anti-Candida activity.
Structural rationale for continued screening; data to verify.
CHPK-specific IC50 not confirmed from available abstracts.
Antimicrobial Activity IC50 Biological Screening Drug Discovery

1-Cyclohexenyl Phenyl Ketone: Optimal Procurement Scenarios


Photo-Nazarov Electrocyclization for Hexahydrofluorenone Synthesis

1-Cyclohexenyl phenyl ketone is the substrate of choice for photochemical synthesis of hexahydrofluorenones via the photo-Nazarov cyclization. With a measured quantum yield of 0.36 for the crucial trans-isomer photoproduct in toluene–ethyl vinyl ether mixtures [1], CHPK enables predictable and quantifiable photochemical reaction engineering. The reaction proceeds under neutral or basic conditions, in contrast to conventional acid-catalyzed Nazarov cyclizations that may be incompatible with acid-sensitive substrates [2]. Cyclohexyl phenyl ketone cannot be substituted because it lacks the requisite α,β-unsaturation for electrocyclization and instead undergoes competing Norrish-type photochemistry [3].

Authentic Metabolite Standard for Cyclic Phenone Toxicology

In toxicological metabolism studies of cyclic phenones, CPK generates nine phase I metabolites in rainbow trout liver slices, among which M1 and M2 (MW 186) are cyclohexenyl-derivatives structurally corresponding to CHPK [1]. Purchasing CHPK as an authentic reference standard enables definitive LC-MS/MS or GC-MS confirmation of M1/M2 metabolite identity—a capability that neither benzophenone (single metabolite: benzhydrol) nor CPK itself can provide [1][2]. This application directly supports USEPA and international chemical safety assessment programs focused on endocrine-disrupting cyclic phenones [1].

Diastereoselective Cyclopentanone Enol Ether Synthesis via Gold Catalysis

CHPK is a validated enone substrate in the Huang gold(I)-catalyzed two-step formal [3+2] cycloaddition with allenyl MOM ether, enabling highly diastereoselective construction of cyclopentanone enol ethers containing all-carbon quaternary centers [1]. This methodology, reported in J. Am. Chem. Soc. (2007, 129, 6398–6399), represents the primary literature-cited synthetic application of CHPK [2]. The saturated analog cyclohexyl phenyl ketone is structurally incapable of participating in this transformation due to the absence of the α,β-unsaturated ketone moiety [3].

Low-Melting Solid Formulation Compatibility Screening

With a melting point of 31–34°C, CHPK occupies a unique thermal processing window among cyclic phenones: it is solid under refrigerated storage (4°C) but softens at ambient laboratory temperatures, unlike the higher-melting cyclohexyl phenyl ketone (mp 55–59°C) and benzophenone (mp 47–51°C), and unlike the liquid cyclopentyl and cyclobutyl analogs [1][2][3]. This thermal behavior makes CHPK the appropriate selection for applications requiring room-temperature softening or low-energy melt processing, such as solvent-free mechanochemical reactions, hot-melt formulation screening, or eutectic mixture preparation.

Application
Selection Property
Validation Focus
Photo-Nazarov electrocyclization studies
α,β-unsaturated ketone pathway
Quantum yield and cyclization efficiency
Metabolite reference standard procurement
Cyclohexenyl-derivative identity
LC-MS/MS or GC-MS confirmation context
Diastereoselective gold-catalyzed synthesis
Validated enone substrate reactivity
Stereochemical outcome and literature precedent
Low-energy melt processing screening
Low-melting solid thermal profile
Formulation reproducibility and handling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexenyl phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.